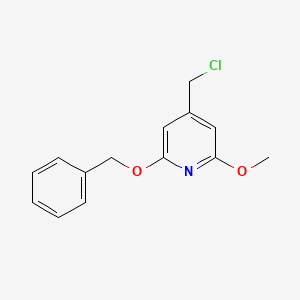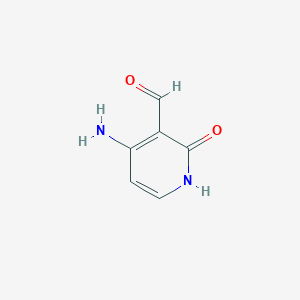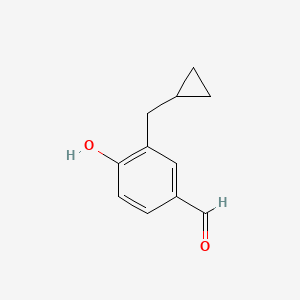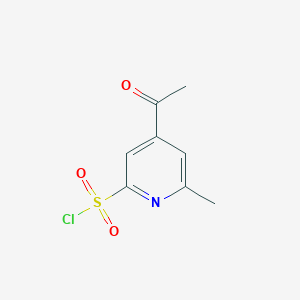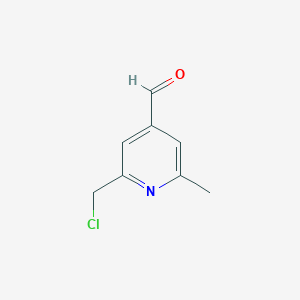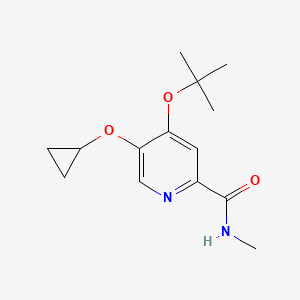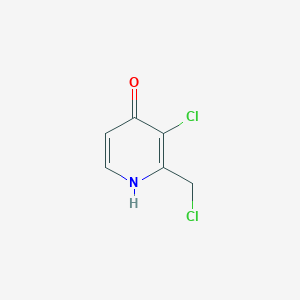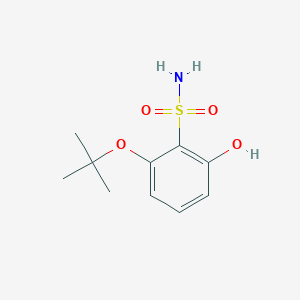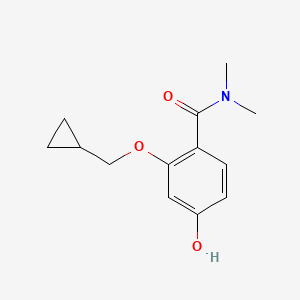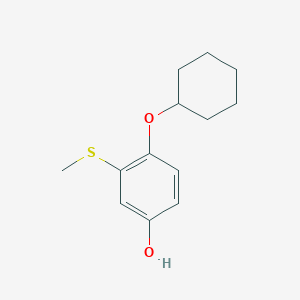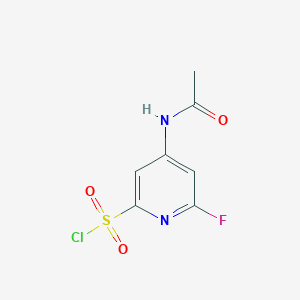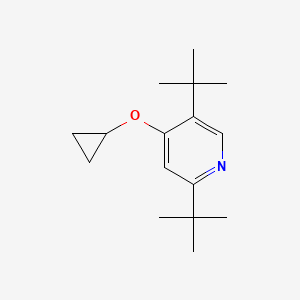
2,5-DI-Tert-butyl-4-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DI-Tert-butyl-4-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dibromo-4-cyclopropoxypyridine and tert-butyl lithium.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at low levels to control the reactivity of the intermediates.
Synthetic Route: The tert-butyl groups are introduced via a nucleophilic substitution reaction, where tert-butyl lithium reacts with 2,5-dibromo-4-cyclopropoxypyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
2,5-DI-Tert-butyl-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine compounds, and various substituted pyridine derivatives.
Scientific Research Applications
2,5-DI-Tert-butyl-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-DI-Tert-butyl-4-cyclopropoxypyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
2,5-DI-Tert-butyl-4-cyclopropoxypyridine can be compared with similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound also contains tert-butyl groups and a pyridine ring, but lacks the cyclopropoxy group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but with tert-butyl groups at different positions, leading to different reactivity and applications.
2,5-Di-tert-butyl-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-10-17-14(16(4,5)6)9-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
InChI Key |
GNQGIODQRDZMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


